Home > Products > Screening Compounds P128823 > 5,6,7,8-Tetrahydro-2-iodo-4-(trifluoromethyl)quinazoline
5,6,7,8-Tetrahydro-2-iodo-4-(trifluoromethyl)quinazoline -

5,6,7,8-Tetrahydro-2-iodo-4-(trifluoromethyl)quinazoline

Catalog Number: EVT-15333173
CAS Number:
Molecular Formula: C9H8F3IN2
Molecular Weight: 328.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6,7,8-Tetrahydro-2-iodo-4-(trifluoromethyl)quinazoline is a specialized chemical compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing two nitrogen atoms. This compound has garnered attention due to its potential applications in medicinal chemistry and material science. It is particularly noted for its unique trifluoromethyl and iodo substituents, which can influence its reactivity and biological activity.

Source and Classification

This compound can be classified under several categories:

  • Chemical Class: Quinazolines
  • Functional Groups: Iodo group, trifluoromethyl group
  • Molecular Formula: C₉H₈F₃N₂I

Quinazolines are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of halogen substituents often enhances the pharmacological profile of such compounds.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5,6,7,8-Tetrahydro-2-iodo-4-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. Common methods include:

  1. Starting Materials: The synthesis often begins with readily available quinazoline derivatives.
  2. Iodination: The introduction of the iodine atom can be achieved through electrophilic iodination using iodine monochloride or N-iodosuccinimide.
  3. Trifluoromethylation: The trifluoromethyl group can be introduced via a trifluoromethylating agent like trifluoromethyl sulfonium salts or using a copper-catalyzed reaction.
  4. Cyclization: The final cyclization step may involve heating or using specific catalysts to promote the formation of the tetrahydroquinazoline structure.

These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 5,6,7,8-Tetrahydro-2-iodo-4-(trifluoromethyl)quinazoline can be represented as follows:

  • Molecular Formula: C₉H₈F₃N₂I
  • Molecular Weight: Approximately 302.07 g/mol
  • Structural Features:
    • A bicyclic ring system characteristic of quinazolines.
    • An iodine atom at the 2-position.
    • A trifluoromethyl group at the 4-position.

The presence of these substituents significantly alters the electronic properties of the molecule, which can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

5,6,7,8-Tetrahydro-2-iodo-4-(trifluoromethyl)quinazoline can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The trifluoromethyl group may direct electrophiles to specific positions on the aromatic ring.
  3. Reduction Reactions: Reduction of the quinazoline ring can lead to various derivatives with altered biological activities.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for further study.

Mechanism of Action

Process and Data

The mechanism of action for 5,6,7,8-Tetrahydro-2-iodo-4-(trifluoromethyl)quinazoline is not fully elucidated but is believed to involve:

  1. Interaction with Biological Targets: It may act on specific enzymes or receptors due to its structural features.
  2. Influence on Signal Transduction Pathways: The compound could modulate pathways involved in cell proliferation or apoptosis.

Research into its mechanism is ongoing, with studies focusing on its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 5,6,7,8-Tetrahydro-2-iodo-4-(trifluoromethyl)quinazoline include:

These properties are crucial for handling and application in laboratory settings.

Applications

Scientific Uses

5,6,7,8-Tetrahydro-2-iodo-4-(trifluoromethyl)quinazoline has potential applications in various fields:

  1. Pharmaceutical Research: It may serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  2. Material Science: Its unique molecular structure could be explored for applications in creating advanced materials with specific electronic or optical properties.
  3. Chemical Synthesis: As a versatile intermediate in organic synthesis for producing other complex molecules.

Research continues to explore its full potential across these domains, highlighting the importance of this compound in contemporary scientific inquiry.

Introduction to Quinazoline-Based Pharmacophores

Historical Evolution of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives first emerged in medicinal chemistry in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, marking the initial exploration of this scaffold [3] [9]. Gabriel's 1903 development of a practical quinazoline synthesis method catalyzed further structural diversification, enabling the systematic study of bioactive derivatives [5] [8]. The mid-20th century witnessed significant milestones with the isolation of naturally occurring quinazoline alkaloids like febrifugine, which demonstrated potent antimalarial properties [9]. This period also saw the adoption of classical synthetic methods such as the Niementowski reaction (anthranilic acid + formamide) and Morgan's approach (2-acetamidobenzoic acid + amines + PCl₃) for scaffold functionalization [3] [5].

The mid-1990s to early 2000s represented a transformative era with FDA approvals of tyrosine kinase inhibitors including gefitinib (2003) and erlotinib (2004) for oncology. These drugs established the 4-anilinoquinazoline pharmacophore as a privileged structure in targeted cancer therapy [1] [5]. Contemporary research (2010–2023) focuses on structurally optimized variants like tetrahydroquinazolines, which exhibit enhanced pharmacokinetic profiles and novel target interactions [1] [10]. The timeline below illustrates key developments:

Table 1: Historical Development of Quinazoline-Based Therapeutics

Time PeriodKey AdvancementsRepresentative Agents
1869–1903Initial synthesis and structural characterizationGriess's bicyanoamido benzoyl
1950s–1960sIsolation of natural alkaloids; Early synthetic methodsFebrifugine
1990s–2000sRational design of kinase inhibitorsGefitinib, Erlotinib
2010–PresentSaturated scaffolds & halogen/CF₃ modificationsTetrahydroquinazoline derivatives

Structural Significance of Tetrahydroquinazoline Scaffolds in Drug Design

Tetrahydroquinazolines represent a strategically saturated analogue of planar quinazoline systems, characterized by the reduction of the pyrimidine ring's 5,6,7,8-positions. This modification imparts distinct conformational advantages:

  • Reduced Planarity: Saturation decreases aromatic planarity, enhancing solubility and bioavailability while maintaining target engagement capabilities. The puckered conformation (e.g., half-chair form observed in crystal structures) facilitates binding to allosteric enzyme pockets inaccessible to fully aromatic systems [2] [5].
  • Stereochemical Versatility: Chiral centers introduced at C5/C6/C7 enable enantioselective interactions with biological targets, a feature exploited in protease inhibitors and G-protein-coupled receptor modulators [10].
  • Hydrogen-Boning Capacity: The non-planar geometry optimizes hydrogen-bonding networks through N-H⋯N and C-H⋯O interactions, as demonstrated in crystalline 5,6,7,8-tetrahydro[1,2,4]triazoloquinazolin-9(4H)-one [2]. These interactions enhance binding affinity for enzymes like dihydrofolate reductase and phosphodiesterases [5].

Table 2: Structural and Pharmacokinetic Comparison of Quinazoline vs. Tetrahydroquinazoline

PropertyQuinazolineTetrahydroquinazoline
Ring GeometryPlanar, aromaticPuckered, non-planar
Solubility (log P)Moderate (2.1–3.8)Improved (1.5–2.5)
Hydrogen-Bond Donors0–11–2
Conformational FlexibilityRigidModerate flexibility
Target DiversityKinase-dominatedKinases, PDEs, proteases

Rationale for Incorporating Iodo and Trifluoromethyl Substituents

The strategic incorporation of iodine and trifluoromethyl groups at C2 and C4 positions of tetrahydroquinazoline scaffolds addresses multiple drug design challenges:

Iodine (C2 Position):

  • Cross-Coupling Handle: The iodine atom serves as a versatile site for palladium-catalyzed coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification of the C2 position for structure-activity relationship (SAR) studies [8] [10]. This reactivity is leveraged in combinatorial chemistry to generate libraries for high-throughput screening.
  • Steric and Electronic Effects: Iodine's large van der Waals radius (198 pm) creates defined steric contours that influence binding pocket occupancy. Its moderate electron-withdrawing nature (σₚ = 1.14) polarizes the C2-C9 bond, enhancing hydrogen bond acceptor capacity at N1/N3 [10].
  • Imaging Applications: Radioactive iodine-125 derivatives facilitate molecular imaging studies for target engagement validation in oncology and neurology [10].

Trifluoromethyl (C4 Position):

  • Metabolic Stability: The CF₃ group blocks cytochrome P450-mediated oxidation at C4, significantly improving metabolic half-life (>3-fold increase in microsomal stability vs. methyl analogues) [5] [8].
  • Lipophilicity Optimization: Balances hydrophilicity of the saturated ring (π-value = 0.88; ClogP increase ~0.9 units vs. CH₃) without compromising aqueous solubility [8].
  • Electrostatic Interactions: The strong electron-withdrawing effect (-I, -σ) enhances interactions with cationic residues (e.g., lysine, arginine) in ATP-binding pockets, boosting kinase inhibition potency (e.g., 10-fold increase in EGFR affinity vs. unsubstituted analogues) [5] [10].

Table 3: Synthetic Applications of the Iodo Substituent in Tetrahydroquinazolines

Reaction TypeConditionsApplications
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives for kinase inhibition
Sonogashira ReactionPdCl₂(PPh₃)₂, CuI, Et₃N, THFAlkynyl probes for imaging
CarbonylationPd(OAc)₂, CO, MeOH, 100°CEster/amide derivatives
AminationCuI, L-proline, K₃PO₄, DMSOAmino derivatives for solubility enhancement

The synergistic combination of the tetrahydroquinazoline scaffold with iodine and trifluoromethyl substituents exemplifies modern rational drug design, merging synthetic versatility with targeted pharmacokinetic and pharmacodynamic optimization. This approach has yielded compounds with enhanced binding specificity, metabolic resistance, and adaptability for further structural refinement [5] [8] [10].

Properties

Product Name

5,6,7,8-Tetrahydro-2-iodo-4-(trifluoromethyl)quinazoline

IUPAC Name

2-iodo-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

Molecular Formula

C9H8F3IN2

Molecular Weight

328.07 g/mol

InChI

InChI=1S/C9H8F3IN2/c10-9(11,12)7-5-3-1-2-4-6(5)14-8(13)15-7/h1-4H2

InChI Key

SYXSDAXINLMUNY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)I)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.